molecular formula C6H10O2S B1165701 angiotensin II (2-7) CAS No. 100291-80-3

angiotensin II (2-7)

Cat. No.: B1165701
CAS No.: 100291-80-3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Angiotensin II (2-7) is a peptide fragment derived from the larger angiotensin II molecule, which is a key component of the renin-angiotensin system. This system plays a crucial role in regulating blood pressure and fluid balance in the body. Angiotensin II (2-7) is known for its vasodilatory properties, which counteract the vasoconstrictive effects of angiotensin II, thereby contributing to cardiovascular homeostasis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Angiotensin II (2-7) can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically employs Fmoc (9-fluorenylmethoxycarbonyl) chemistry for amino acid protection. The peptide is then cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods: Industrial production of angiotensin II (2-7) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to streamline the process, ensuring high purity and yield. The final product undergoes rigorous purification, typically using high-performance liquid chromatography (HPLC), and is lyophilized for stability .

Chemical Reactions Analysis

Types of Reactions: Angiotensin II (2-7) primarily undergoes hydrolysis and enzymatic degradation. It is susceptible to cleavage by various peptidases, which can alter its biological activity.

Common Reagents and Conditions: The hydrolysis of angiotensin II (2-7) can be catalyzed by enzymes such as angiotensin-converting enzyme (ACE) and neprilysin. These reactions typically occur under physiological conditions, with optimal activity at body temperature and neutral pH .

Major Products Formed: The enzymatic degradation of angiotensin II (2-7) results in smaller peptide fragments, which may have distinct biological activities. For example, cleavage by ACE can produce angiotensin III, another bioactive peptide .

Scientific Research Applications

Angiotensin II (2-7) has a wide range of applications in scientific research:

Mechanism of Action

Angiotensin II (2-7) exerts its effects by binding to specific receptors on the surface of target cells. It primarily interacts with the angiotensin type 2 receptor (AT2R), which mediates vasodilation and anti-inflammatory responses. This interaction leads to the activation of signaling pathways that result in the relaxation of vascular smooth muscle cells, thereby reducing blood pressure .

Comparison with Similar Compounds

Uniqueness: Angiotensin II (2-7) is unique in its selective interaction with AT2R, which distinguishes it from angiotensin II that primarily binds to the angiotensin type 1 receptor (AT1R). This selective binding confers distinct physiological effects, making angiotensin II (2-7) a valuable tool for studying the renin-angiotensin system and developing targeted therapies .

Properties

CAS No.

100291-80-3

Molecular Formula

C6H10O2S

Molecular Weight

0

Synonyms

angiotensin II (2-7)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.